tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate: is an organic compound with the molecular formula C12H24N2O2. It is known for its unique structure, which includes a tert-butyl group, a dimethylpyrrolidine ring, and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study enzyme interactions .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- tert-butyl N-(4-methylpyrrolidin-3-yl)-N-methylcarbamate
- tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-ethylcarbamate
- tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-isopropylcarbamate
Uniqueness: tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)-N-methylcarbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
2613385-74-1 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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